Lipofectin is a widely used transfection reagent primarily composed of cationic lipids that facilitate the delivery of nucleic acids into various cell types. Developed for high efficiency in gene transfer, Lipofectin is particularly effective for transfecting DNA and RNA into mammalian cells, including hard-to-transfect cell lines. Its formulation typically includes a combination of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride and dioleoyl phosphatidylethanolamine, which together form liposomes that encapsulate nucleic acids for cellular uptake.
Lipofectin is classified as a lipid-based transfection reagent. It is derived from synthetic cationic lipids designed to interact with negatively charged nucleic acids, forming complexes that facilitate their entry into cells. The primary source of Lipofectin is commercial suppliers such as Thermo Fisher Scientific, which provides it in various formulations suitable for different experimental setups.
The synthesis of Lipofectin involves the combination of specific cationic lipids in an aqueous environment to form liposomes. The general procedure includes:
Lipofectin's molecular structure consists of a hydrophobic tail and a hydrophilic head group, allowing it to form bilayers in an aqueous environment. The cationic nature of the lipid facilitates interaction with negatively charged nucleic acids.
Lipofectin undergoes several chemical interactions during the transfection process:
The efficiency of these reactions can be influenced by factors such as lipid-to-nucleic acid ratio, incubation time, and cell type.
The mechanism by which Lipofectin facilitates gene transfer involves several steps:
Studies have shown that transfection efficiencies can exceed 90% under optimal conditions, making Lipofectin one of the preferred reagents for gene delivery.
Lipofectin has a broad range of scientific applications including:
Prior to Lipofectin, gene transfer relied on suboptimal methods with severe limitations:
The conceptual breakthrough came with the realization that synthetic cationic lipids could complex with negatively charged nucleic acids via electrostatic interactions, forming nanoparticles that fuse with cell membranes. Early research demonstrated that quaternary ammonium compounds facilitated membrane fusion, inspiring the rational design of lipid structures optimized for DNA binding and cellular uptake. This culminated in the first generation of cationic lipid transfection reagents, with Lipofectin as the pioneer commercial product [1] [10].
Table 1: Evolution of Transfection Technologies Pre-Lipofectin
Era | Dominant Technology | Key Limitations | Typical Efficiency |
---|---|---|---|
1970s | Calcium phosphate | pH sensitivity, crystal size variability | 0.1-1% |
Early 1980s | DEAE-dextran | High cytotoxicity, serum incompatibility | 1-5% |
Mid 1980s | Electroporation | Massive cell death, equipment dependence | 10-30% (viable cells) |
Pre-1987 | Retroviral vectors | Insertional mutagenesis, complex production | 70-90% |
极分子生物学研究工具。
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0